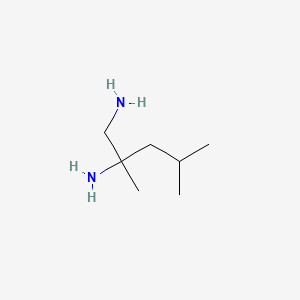

2,4-Dimethylpentane-1,2-diamine

Description

Properties

IUPAC Name |

2,4-dimethylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVNNBIBQCVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane-1,2-diamine is a vicinal diamine with the chemical formula C7H18N2. Vicinal diamines are a significant class of organic compounds characterized by two amino groups attached to adjacent carbon atoms. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,4-Dimethylpentane-1,2-diamine, outlines a plausible synthetic route and analytical methodologies, and explores its potential applications in research and drug development based on the established roles of similar compounds.

While specific experimental data for 2,4-Dimethylpentane-1,2-diamine is limited in publicly available literature, this guide leverages established principles of organic chemistry and the known characteristics of vicinal diamines to provide a predictive and informative resource.

Core Chemical Properties

The fundamental chemical properties of 2,4-Dimethylpentane-1,2-diamine are summarized below. The available data is primarily based on computational models.

| Property | Value | Source |

| CAS Number | 115947-69-8 | Guidechem[1] |

| Molecular Formula | C7H18N2 | Guidechem[1] |

| Molecular Weight | 130.235 g/mol | Guidechem[1] |

| Canonical SMILES | CC(C)CC(C)(CN)N | Guidechem[1] |

| InChI Key | JIWVNNBIBQCVCD-UHFFFAOYSA-N | Guidechem[1] |

| Topological Polar Surface Area | 52 Ų | Guidechem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |

| Rotatable Bond Count | 3 | Guidechem[1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of vicinal diamines involves the dihydroxylation of an alkene followed by a double Mitsunobu reaction. A plausible synthetic pathway for 2,4-Dimethylpentane-1,2-diamine starting from 2,4-dimethyl-1-pentene is outlined below.

Proposed Synthesis of 2,4-Dimethylpentane-1,2-diamine

Experimental Protocol: Synthesis of 2,4-Dimethylpentane-1,2-diol (Intermediate Diol)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-1-pentene in a suitable solvent system such as a mixture of acetone and water.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant. To this solution, add a catalytic amount of osmium tetroxide (OsO4).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO3).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,4-dimethylpentane-1,2-diol.

Experimental Protocol: Synthesis of 1,2-Diazido-2,4-dimethylpentane (Intermediate Diazide)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dimethylpentane-1,2-diol in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add triphenylphosphine (PPh3) and diphenylphosphoryl azide (DPPA) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Reaction Execution: Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. After completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain 1,2-diazido-2,4-dimethylpentane.

Experimental Protocol: Synthesis of 2,4-Dimethylpentane-1,2-diamine (Final Product)

-

Reaction Setup: Dissolve the 1,2-diazido-2,4-dimethylpentane in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield 2,4-Dimethylpentane-1,2-diamine. Further purification can be achieved by distillation or crystallization if necessary.

Analytical Characterization

The structure and purity of 2,4-Dimethylpentane-1,2-diamine can be confirmed using standard analytical techniques. Predicted spectroscopic data are presented below.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons. The protons on the carbons bearing the amino groups and the amine protons themselves would likely appear as distinct multiplets. The chemical shifts would be influenced by the electron-withdrawing effect of the amino groups. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms in the molecule, with the carbons attached to the nitrogen atoms shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (130.235). Fragmentation patterns would likely involve the loss of amino and alkyl groups. |

Analytical Workflow

Potential Biological Activity and Applications

Vicinal diamines are recognized as "privileged substructures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of 2,4-Dimethylpentane-1,2-diamine has not been reported, its structural features suggest potential applications in several areas of drug discovery and development.

Hypothetical Signaling Pathway Involvement

Many biologically active compounds containing the vicinal diamine moiety are known to interact with G-protein coupled receptors (GPCRs). A hypothetical signaling pathway illustrating this potential interaction is shown below.

Potential Applications:

-

Asymmetric Catalysis: Chiral vicinal diamines are widely used as ligands in asymmetric catalysis to synthesize enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

-

Chelating Agents: The two amino groups can act as a bidentate ligand to chelate metal ions. This property is valuable in the design of metal-based drugs and diagnostic agents.

-

Scaffolds for Combinatorial Chemistry: The diamine core can be readily functionalized at the amino groups to generate libraries of compounds for high-throughput screening in drug discovery programs.

-

Anticancer and Antimicrobial Agents: Numerous compounds containing the vicinal diamine motif have demonstrated potent anticancer and antimicrobial activities.

Safety and Handling

Specific safety data for 2,4-Dimethylpentane-1,2-diamine is not available. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Amines can be corrosive and irritating to the skin and respiratory tract.

Conclusion

2,4-Dimethylpentane-1,2-diamine, while not extensively characterized in the scientific literature, represents a compound of interest due to its vicinal diamine structure. This guide has provided a comprehensive overview of its computed properties, a plausible synthetic route with detailed experimental considerations, and a predictive analysis of its spectroscopic characteristics. Furthermore, the potential biological activities and applications have been discussed based on the established importance of the vicinal diamine scaffold in medicinal chemistry and catalysis. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylpentane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2,4-dimethylpentane-1,2-diamine. Given the absence of a direct, documented synthesis in the current literature, this document outlines two primary, scientifically sound methodologies derived from established organic chemistry principles: a two-step synthesis commencing from an alkene, and a multi-step route involving an α-hydroxy ketone intermediate. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Executive Summary

2,4-Dimethylpentane-1,2-diamine is a vicinal diamine with potential applications in medicinal chemistry and as a chiral ligand in asymmetric synthesis. This guide details two primary synthetic routes for its preparation. The first and most promising route involves the dihydroxylation of 2,4-dimethyl-1-pentene to yield 2,4-dimethylpentane-1,2-diol, which is subsequently converted to the target diamine via catalytic amination. The second route explores the synthesis of an α-hydroxy ketone intermediate, followed by reductive amination. Both methods are presented with detailed experimental procedures, a comparative analysis of their advantages and disadvantages, and visual representations of the synthetic workflows.

Table of Contents

-

Introduction

-

Synthetic Route 1: Dihydroxylation of 2,4-Dimethyl-1-pentene and Subsequent Amination

-

2.1. Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol

-

2.2. Step 2: Catalytic Amination of 2,4-Dimethylpentane-1,2-diol

-

-

Synthetic Route 2: Synthesis via an α-Hydroxy Ketone Intermediate

-

3.1. Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

-

3.2. Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one

-

-

Data Presentation

-

Experimental Protocols

-

Logical Workflow Diagrams

Introduction

Synthetic Route 1: Dihydroxylation of 2,4-Dimethyl-1-pentene and Subsequent Amination

This two-step route is considered the most viable and is supported by a significant body of literature on analogous transformations.

Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol

The initial step involves the dihydroxylation of the commercially available alkene, 2,4-dimethyl-1-pentene. The Sharpless asymmetric dihydroxylation is a highly reliable method for this transformation, allowing for the stereoselective synthesis of the diol.[1][2] Alternatively, a non-asymmetric dihydroxylation can be performed using osmium tetroxide or potassium permanganate.

Step 2: Catalytic Amination of 2,4-Dimethylpentane-1,2-diol

The resulting 1,2-diol can be converted to the desired 1,2-diamine through catalytic amination. This transformation is typically carried out using a heterogeneous catalyst, such as Raney nickel, in the presence of ammonia at elevated temperature and pressure.

Synthetic Route 2: Synthesis via an α-Hydroxy Ketone Intermediate

This alternative route involves the preparation of an α-hydroxy ketone, which is then converted to the diamine via reductive amination.

Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

The synthesis of the α-hydroxy ketone intermediate, 1-hydroxy-2,4-dimethylpentan-2-one, can be achieved through the selective oxidation of the primary alcohol of 2,4-dimethylpentane-1,2-diol.

Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one

The α-hydroxy ketone can then be subjected to reductive amination to yield the target 1,2-diamine. This reaction typically involves the formation of an imine intermediate with ammonia, followed by reduction.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the proposed synthetic routes, based on literature precedents for similar transformations.

| Step | Reagents and Conditions | Expected Yield | Purity | Reference(s) |

| Route 1: Dihydroxylation | 2,4-dimethyl-1-pentene, AD-mix-β, t-BuOH/H₂O, 0°C | >90% | >95% | [1][2] |

| Route 1: Catalytic Amination | 2,4-dimethylpentane-1,2-diol, Raney Ni, NH₃, H₂, elevated T and P | 70-80% | >95% | |

| Route 2: α-Hydroxy Ketone Synthesis (from diol) | 2,4-dimethylpentane-1,2-diol, PCC or Swern oxidation conditions | 80-90% | >95% | |

| Route 2: Reductive Amination of α-Hydroxy Ketone | 1-hydroxy-2,4-dimethylpentan-2-one, NH₃, H₂, Pd/C or NaBH₃CN | 60-70% | >95% | [3][4][5][6] |

Experimental Protocols

Route 1: Dihydroxylation and Catalytic Amination

Step 1: Synthesis of 2,4-Dimethylpentane-1,2-diol via Sharpless Asymmetric Dihydroxylation [1][2]

-

To a stirred solution of 2,4-dimethyl-1-pentene (1.0 equiv.) in a 1:1 mixture of tert-butanol and water is added AD-mix-β (1.4 g per mmol of alkene).

-

The reaction mixture is stirred vigorously at 0°C until the reaction is complete (monitored by TLC or GC-MS).

-

Sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2,4-dimethylpentane-1,2-diol.

Step 2: Catalytic Amination of 2,4-dimethylpentane-1,2-diol

-

A high-pressure autoclave is charged with 2,4-dimethylpentane-1,2-diol (1.0 equiv.), Raney nickel (10 wt%), and a solution of ammonia in methanol (7 N).

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar.

-

The reaction mixture is heated to 120°C and stirred for 24 hours.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

The crude product is purified by distillation under reduced pressure or by column chromatography to yield 2,4-dimethylpentane-1,2-diamine.

Route 2: Synthesis via α-Hydroxy Ketone and Reductive Amination

Step 1: Synthesis of 1-Hydroxy-2,4-dimethylpentan-2-one

-

To a stirred solution of 2,4-dimethylpentane-1,2-diol (1.0 equiv.) in dichloromethane at room temperature is added pyridinium chlorochromate (PCC) (1.5 equiv.).

-

The reaction mixture is stirred for 2 hours, or until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 1-hydroxy-2,4-dimethylpentan-2-one.

Step 2: Reductive Amination of 1-Hydroxy-2,4-dimethylpentan-2-one [3][4][5][6]

-

A solution of 1-hydroxy-2,4-dimethylpentan-2-one (1.0 equiv.) in methanol is saturated with ammonia gas at 0°C.

-

A catalytic amount of palladium on carbon (10 mol%) is added.

-

The reaction mixture is subjected to hydrogenation at 50 psi for 24 hours.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford 2,4-dimethylpentane-1,2-diamine.

Logical Workflow Diagrams

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Conclusion

This technical guide has outlined two plausible and detailed synthetic routes for the preparation of 2,4-dimethylpentane-1,2-diamine. Route 1, proceeding through the dihydroxylation of 2,4-dimethyl-1-pentene followed by catalytic amination of the resulting diol, appears to be the more robust and higher-yielding approach based on existing literature for analogous transformations. Route 2 provides a viable alternative via an α-hydroxy ketone intermediate. The provided experimental protocols and workflow diagrams are intended to serve as a practical starting point for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Physicochemical Characterization of 2,4-Dimethylpentane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentane-1,2-diamine is a vicinal diamine with the molecular formula C7H18N2.[1][2] As a member of the diamine class of organic compounds, it holds potential for various applications in research and development, including as a building block in the synthesis of novel ligands, polymers, and biologically active molecules.[3][4][5] A thorough understanding of its physical properties is fundamental for its application in synthetic chemistry, material science, and drug development, influencing factors such as reaction kinetics, formulation, and bioavailability.

This technical guide provides a summary of the currently available physical data for 2,4-Dimethylpentane-1,2-diamine and outlines detailed experimental protocols for the determination of its key physical properties. Currently, there is a notable lack of experimentally determined physical data for this specific compound in publicly available literature. The information presented herein is based on established chemical databases and generalized experimental methodologies for similar compounds.

Core Physical Properties

While specific experimental data for 2,4-Dimethylpentane-1,2-diamine is limited, its basic molecular properties have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C7H18N2 | [1][2] |

| Molecular Weight | 130.235 g/mol | [1] |

| CAS Number | 115947-69-8 | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for the experimental determination of the primary physical properties of a diamine compound like 2,4-Dimethylpentane-1,2-diamine.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[6]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount of the 2,4-Dimethylpentane-1,2-diamine sample is placed into the small test tube.

-

The capillary tube is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Melting Point (Capillary Method)

For solid diamines or their salts, the melting point can be determined using a melting point apparatus.[7][8][9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at one end)

-

Sample of 2,4-Dimethylpentane-1,2-diamine (in solid form)

-

Mortar and pestle (if sample is crystalline)

Procedure:

-

A small amount of the dry, powdered sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[8][9]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[7]

Determination of Density

The density of liquid 2,4-Dimethylpentane-1,2-diamine can be determined using a pycnometer or a digital densitometer.

Materials:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

-

Sample of 2,4-Dimethylpentane-1,2-diamine

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25°C) until thermal equilibrium is reached.

-

The pycnometer is removed, wiped dry, and its mass is accurately weighed.

-

The mass of the sample is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[10]

Materials:

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

-

Buffer solutions at various pH values

-

Sample of 2,4-Dimethylpentane-1,2-diamine

Procedure:

-

An excess amount of 2,4-Dimethylpentane-1,2-diamine is added to a known volume of the aqueous buffer in a conical flask.

-

The flask is sealed and placed in a thermostatic shaker bath at a constant temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of the dissolved diamine in the supernatant is determined using a suitable analytical method that has been calibrated with standard solutions of known concentrations.[10] This concentration represents the aqueous solubility at the specified temperature and pH.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a novel compound such as 2,4-Dimethylpentane-1,2-diamine.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - 2,4-dimethylpentane-1,2-diamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 5. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine: Structural Elucidation and Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethylpentane-1,2-diamine, focusing on its structural formula, isomers, and the analytical techniques used for their characterization. This information is critical for professionals in drug discovery and development, where a precise understanding of molecular structure and isomerism is paramount for elucidating structure-activity relationships (SAR) and ensuring the selection of optimal drug candidates.

Structural Formula and Stereochemistry

2,4-Dimethylpentane-1,2-diamine is a saturated aliphatic diamine with the molecular formula C₇H₁₈N₂.[1][2] Its structure consists of a five-carbon pentane backbone with methyl groups at positions 2 and 4, and amino groups at positions 1 and 2.

The systematic IUPAC name for this compound is 2,4-dimethylpentane-1,2-diamine. The presence of two chiral centers at the C2 and C4 carbons indicates that this molecule can exist as multiple stereoisomers. Specifically, due to the two stereocenters, a maximum of 2² = 4 stereoisomers are possible: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. These pairs of enantiomers will exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The relationship between the (2R, 4R)/(2S, 4S) pair and the (2R, 4S)/(2S, 4R) pair is diastereomeric.

dot

Caption: Skeletal structure of 2,4-dimethylpentane-1,2-diamine.

Isomers of 2,4-Dimethylpentane-1,2-diamine

Beyond the stereoisomers of the parent molecule, numerous structural isomers exist with the same molecular formula (C₇H₁₈N₂). These isomers differ in the connectivity of their atoms, leading to distinct chemical and physical properties. A comprehensive understanding of these isomers is crucial to avoid potential confounding factors in experimental studies.

Structural Isomers

Structural isomers of 2,4-dimethylpentane-1,2-diamine can be categorized based on the carbon skeleton and the positions of the amino groups. Some key examples include:

-

Positional Isomers of the Amino Groups: The two amino groups can be placed at various positions on the 2,4-dimethylpentane backbone, such as 2,4-dimethylpentane-1,3-diamine, 2,4-dimethylpentane-1,4-diamine, 2,4-dimethylpentane-1,5-diamine, 2,4-dimethylpentane-2,3-diamine, and 2,4-dimethylpentane-2,4-diamine.[3]

-

Isomers with Different Carbon Skeletons: The underlying heptane skeleton can be arranged in different branched or linear forms. For instance, isomers could be based on n-heptane (e.g., heptane-1,2-diamine, heptane-1,7-diamine), or other branched heptane structures (e.g., 3-ethylpentane-1,2-diamine).[4][5]

The following table summarizes some of the known structural isomers of C₇H₁₈N₂.

| Isomer Name | CAS Number | Molecular Formula | InChIKey |

| 2,4-Dimethylpentane-1,2-diamine | 115947-69-8 | C₇H₁₈N₂ | JIWVNNBIBQCVCD-UHFFFAOYSA-N |

| 1,7-Heptanediamine | 646-19-5 | C₇H₁₈N₂ | PWSKHLMYTZNYKO-UHFFFAOYSA-N |

| 1,4-Diaminoheptane | 13561-04-1 | C₇H₁₈N₂ | APWFJLJAQRZQIV-UHFFFAOYSA-N |

| 2,4-Dimethylpentane-2,4-diamine | 908298-06-6 | C₇H₁₈N₂ | IYFLSGCPMZKERB-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases.[1][3][4][5]

Physicochemical Properties

Detailed experimental data for 2,4-dimethylpentane-1,2-diamine and its isomers are not extensively reported in publicly available literature. However, predicted and some experimental properties for related isomers provide an indication of their general characteristics.

| Property | 2,4-Dimethylpentane-1,2-diamine (Predicted) | 1,7-Heptanediamine (Experimental/Predicted) |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol |

| Boiling Point | Not available | 223 - 225 °C[6] |

| Melting Point | Not available | 26 - 29 °C[6] |

| Density | Not available | Not available |

| LogP | 0.3 | 0.3 |

Predicted data from PubChem.[2][4]

Experimental Protocols

General Synthesis of Vicinal Diamines

One common approach involves the ring-opening of an appropriately substituted aziridine. This method offers good control over regioselectivity and stereoselectivity.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - 2,4-dimethylpentane-1,2-diamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-Dimethylpentane-2,4-diamine | C7H18N2 | CID 22059024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,7-Heptanediamine | C7H18N2 | CID 69533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diaminoheptane | C7H18N2 | CID 18547393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylpentane-1,2-diamine

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, Mass Spectrometry, or IR) for 2,4-Dimethylpentane-1,2-diamine. This guide, therefore, provides predicted spectroscopic data based on computational models and outlines the expected spectral characteristics based on the compound's structure. Furthermore, it details generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

Predicted Mass Spectrometry Data

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of 2,4-Dimethylpentane-1,2-diamine provide a foundational dataset for its identification via mass spectrometry.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 131.15428 |

| [M+Na]⁺ | 153.13622 |

| [M-H]⁻ | 129.13972 |

| [M+NH₄]⁺ | 148.18082 |

| [M+K]⁺ | 169.11016 |

| [M+H-H₂O]⁺ | 113.14426 |

| [M]⁺ | 130.14645 |

| [M]⁻ | 130.14755 |

Expected Spectroscopic Characteristics

Based on the structure of 2,4-Dimethylpentane-1,2-diamine, the following ¹H and ¹³C NMR spectral characteristics are anticipated. The presence of two chiral centers suggests the possibility of diastereomers, which could lead to more complex spectra than outlined in this simplified prediction.

Expected ¹H NMR Data

| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |

| -NH₂ protons | 1.0 - 3.0 | Broad Singlet | 4H |

| -CH- (methine proton at C4) | 1.5 - 2.0 | Multiplet | 1H |

| -CH₂- (methylene protons at C3) | 1.2 - 1.6 | Multiplet | 2H |

| -CH₂- (methylene protons at C1) | 2.5 - 3.0 | Multiplet | 2H |

| -CH₃ (methyl protons at C2) | 1.0 - 1.3 | Singlet | 3H |

| -CH(CH₃)₂ (methyl protons at C4) | 0.8 - 1.0 | Doublet | 6H |

Expected ¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) Range |

| C1 (-CH₂NH₂) | 40 - 50 |

| C2 (-C(CH₃)(NH₂)-) | 50 - 60 |

| C3 (-CH₂-) | 35 - 45 |

| C4 (-CH-) | 25 - 35 |

| -CH(CH₃)₂ (methyl carbons at C4) | 20 - 25 |

| -C(CH₃)(NH₂) (methyl carbon at C2) | 20 - 30 |

The IR spectrum of 2,4-Dimethylpentane-1,2-diamine is expected to be characterized by the following absorption bands, indicative of its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H | Stretch (alkane) | 2850 - 3000 | Strong |

| N-H | Bend (scissoring) | 1590 - 1650 | Medium |

| C-H | Bend (alkane) | 1350 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid diamine sample such as 2,4-Dimethylpentane-1,2-diamine.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation: Prepare a dilute solution of the diamine (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for preventing excessive fragmentation of the molecular ion.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the observed m/z values with the predicted values.

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

References

An In-depth Technical Guide to 2,4-Dimethylpentane-1,2-diamine

CAS Number: 115947-69-8

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dimethylpentane-1,2-diamine, a vicinal diamine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound in public databases, this guide combines computed data with general methodologies and applications relevant to its chemical class.

Chemical and Physical Data

Quantitative data for 2,4-Dimethylpentane-1,2-diamine is primarily based on computational models. The following tables summarize the key predicted properties.[1][2]

| Identifier | Value |

| CAS Number | 115947-69-8 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Canonical SMILES | CC(C)CC(C)(CN)N |

| InChI | InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3 |

| InChIKey | JIWVNNBIBQCVCD-UHFFFAOYSA-N |

| Computed Property | Value |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 52 Ų |

| Complexity | 81 |

Experimental Protocols

General Protocol for the Synthesis of a Vicinal Diamine Precursor via Azidoimination of an Alkene [4]

This protocol is a general representation and would require optimization for the specific synthesis of 2,4-Dimethylpentane-1,2-diamine from a suitable alkene precursor like 2,4-dimethylpent-1-ene.

Materials:

-

Alkene (e.g., 2,4-dimethylpent-1-ene) (1.0 equiv)

-

Ketimine (1.5 equiv)

-

Trimethylsilyl azide (TMSN₃) (3.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (2.0 equiv)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (2.5 equiv)

-

1,4-Dioxane (solvent)

-

Ethyl acetate (for washing)

-

Triethylamine (for basifying silica gel)

-

Silica gel

Procedure:

-

In a flame-dried reaction tube inside a glove box, combine the alkene (0.2 mmol), ketimine (0.3 mmol), TMSN₃ (0.6 mmol), and DMAP (0.4 mmol) in 1,4-dioxane (2.0 mL).

-

With rapid stirring, add PIFA (0.5 mmol) portion-wise to the reaction mixture over 5 minutes.

-

Continue stirring for an additional 5 minutes.

-

Filter the reaction mixture through a short pad of silica gel that has been basified with triethylamine.

-

Wash the silica gel pad with ethyl acetate.

-

Concentrate the filtrate under vacuum to obtain the crude β-azidoimine product.

-

Purify the crude product by silica gel column chromatography.

The resulting β-azidoimine can then be reduced to the corresponding vicinal diamine using standard reduction methods, such as catalytic hydrogenation.

Applications in Drug Development and Asymmetric Synthesis

Vicinal diamines are a crucial structural motif in a wide array of biologically active compounds and are pivotal in the development of new therapeutics. Their ability to form stable complexes with metal ions and to act as hydrogen bond donors and acceptors makes them valuable scaffolds in medicinal chemistry.[9][10]

Role as a Pharmacological Scaffold: The diamine scaffold is present in numerous approved drugs and clinical candidates.[9] The spatial arrangement of the two amino groups can be fine-tuned to optimize binding to biological targets such as G-protein coupled receptors, enzymes, and ion channels.[10] The conformational rigidity of the carbon backbone can also play a significant role in reducing the entropic penalty upon binding, potentially leading to higher affinity ligands.[9]

Utility in Asymmetric Synthesis: Chiral vicinal diamines are extensively used as ligands for metal catalysts in asymmetric synthesis.[11][12][13] These chiral ligands can induce high levels of enantioselectivity in a variety of chemical transformations, which is critical for the synthesis of single-enantiomer drugs. The development of novel chiral diamines is an active area of research aimed at expanding the toolbox of synthetic chemists.[5][14]

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis of a vicinal diamine and a conceptual signaling pathway where a diamine-based drug might act as an antagonist.

Caption: A generalized two-step synthesis of a vicinal diamine from an alkene precursor.

Caption: A conceptual diagram of a diamine-based antagonist blocking a GPCR signaling pathway.

References

- 1. Page loading... [guidechem.com]

- 2. bio-fount.com [bio-fount.com]

- 3. A general, electrocatalytic approach to the synthesis of vicinal diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines [organic-chemistry.org]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. RUA [rua.ua.es]

The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 1,2-Diamines

For researchers, scientists, and professionals in drug development, the vicinal diamine, or 1,2-diamine, functionality is a privileged structural motif. Its prevalence in natural products, pharmaceuticals, and as a foundational component of chiral ligands and catalysts underscores its significance in modern chemistry. This guide provides a comprehensive overview of the discovery and historical development of vicinal diamines, delves into the evolution of their synthesis from classical methods to cutting-edge stereoselective transformations, and highlights their critical role in medicinal chemistry.

A Historical Perspective: From Early Discoveries to Industrial Production

The journey of vicinal diamines began in the 19th century with the pioneering work of August Wilhelm von Hofmann. His investigations into the reactions of 1,2-dihaloalkanes with ammonia led to the first synthesis of the simplest vicinal diamine, ethylenediamine.[1] This foundational work laid the groundwork for the production of a class of compounds that would become indispensable in chemical synthesis.

Historically, the preparation of ethylenediamine involved the reaction of 1,2-dichloroethane with ammonia under pressure at elevated temperatures.[2] This process, though effective, often resulted in a mixture of polyethylene amines, including diethylenetriamine (DETA) and triethylenetetramine (TETA), requiring purification by fractional distillation.[2] Another early industrial method involved the reaction of ethanolamine with ammonia over a nickel catalyst.[2] These early methods, while not stereoselective, were crucial for making simple vicinal diamines readily available for a variety of applications.

A significant milestone in the history of vicinal diamines was the development of methods for the resolution of racemic mixtures, which was critical for their application in asymmetric synthesis. For instance, the resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid enabled the preparation of enantiomerically pure diamines, which are now widely used as chiral auxiliaries and ligands.

The Evolution of Synthetic Methodologies

The demand for enantiomerically pure vicinal diamines, driven by the rise of asymmetric catalysis and the need for stereochemically defined drug candidates, spurred the development of sophisticated and highly selective synthetic methods. These modern techniques offer precise control over the stereochemistry of the newly formed C-N bonds.

Stereoselective Synthesis from Alkenes

The direct addition of two nitrogen atoms across a double bond is an attractive and atom-economical approach to vicinal diamines. Key developments in this area include:

-

Sharpless Asymmetric Aminohydroxylation: Developed by K. Barry Sharpless, this powerful method allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral cinchona alkaloid-derived ligand.[3][4] The resulting amino alcohol can then be converted to a vicinal diamine. The regioselectivity of this reaction can often be controlled by the choice of nitrogen source and ligand.[5]

-

Catalytic Asymmetric Diamination: More recent advancements have focused on the direct enantioselective diamination of alkenes.[1][6] These methods often employ transition metal catalysts, such as palladium or copper, in conjunction with a chiral ligand and a nitrogen source to achieve high yields and enantioselectivities.[7][8]

Ring-Opening of Aziridines

The ring-opening of aziridines with nitrogen nucleophiles provides a versatile route to vicinal diamines. The regioselectivity and stereoselectivity of this transformation can be controlled through the choice of catalyst and reaction conditions.

-

Lewis Acid Catalysis: Lewis acids can activate the aziridine ring towards nucleophilic attack. The use of chiral Lewis acids can render this process enantioselective, particularly in the desymmetrization of meso-aziridines.[9][10]

-

Transition Metal Catalysis: Transition metal complexes, for instance, those of iron, can efficiently catalyze the aminolysis of meso-N-aryl aziridines, affording valuable 1,2-diamines in excellent yields.[9]

Other Modern Synthetic Approaches

Beyond alkene diamination and aziridine ring-opening, other innovative methods have emerged:

-

Reductive Coupling of Imines: The asymmetric reductive coupling of imines, often templated by chiral diboron reagents, has been developed as a practical and highly enantioselective method for the synthesis of C2-symmetric vicinal diamines. This approach has been successfully scaled up for the industrial production of key chiral ligands.[11]

-

Three-Component Reactions: Multi-component reactions offer an efficient means to construct complex molecules in a single step. Diastereoselective three-component phenolic Mannich reactions have been developed for the synthesis of chiral o-1,2-diaminoalkyl phenols.[12]

Quantitative Data on Vicinal Diamine Synthesis

The following tables summarize representative quantitative data for key stereoselective methods for the synthesis of vicinal diamines, providing a comparative overview of their efficiency and selectivity.

| Method | Substrate | Catalyst/Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Sharpless Aminohydroxylation | Styrene | (DHQ)₂PHAL | CbzNClNa | 75 | 97 | [13] |

| Sharpless Aminohydroxylation | p-Acetoxystyrene | (DHQ)₂AQN | CbzNClNa | - | >99 | [5] |

| Catalytic Diamination | trans-Stilbene | Chiral Selenium Catalyst | N,N'-Bistosyl Urea | 89 | 93 | [6][14] |

| Aziridine Ring-Opening | meso-N-aryl aziridine | Cationic Iron Complex | Aniline | up to 99 | - | [9] |

| Aziridine Ring-Opening | meso-Aziridine | Chiral Zirconium Catalyst | Aniline derivative | up to 98 | up to 95 | [10] |

Table 1: Representative Yields and Enantioselectivities for the Synthesis of Vicinal Diamines.

Detailed Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for two key stereoselective methods are outlined below.

Experimental Protocol 1: Sharpless Asymmetric Aminohydroxylation of Styrene

This protocol is adapted from literature procedures for the synthesis of a protected 1,2-amino alcohol, a precursor to a vicinal diamine.[13]

Materials:

-

Styrene

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Sodium N-chloro-p-toluenesulfonamide (Chloramine-T)

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of (DHQ)₂PHAL (0.156 g, 0.2 mmol) and potassium osmate(VI) dihydrate (0.015 g, 0.04 mmol) in a 1:1 mixture of tert-butanol and water (20 mL) at room temperature is added Chloramine-T (0.91 g, 4.0 mmol).

-

The resulting mixture is stirred until a clear, pale yellow solution is obtained.

-

The solution is cooled to 0 °C, and styrene (0.416 g, 4.0 mmol) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 6 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.0 g).

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-tosylated 1,2-amino alcohol.

Expected Outcome: The reaction typically yields the syn-amino alcohol with high regioselectivity and enantioselectivity.

Experimental Protocol 2: Synthesis of (R,R)-1,2-Diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid.[2][15]

Materials:

-

trans-1,2-Diaminocyclohexane (racemic mixture)

-

L-(+)-Tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

A solution of L-(+)-tartaric acid (15.0 g, 0.1 mol) in water (50 mL) is prepared.

-

To this solution, racemic trans-1,2-diaminocyclohexane (11.4 g, 0.1 mol) is added slowly with stirring.

-

The mixture is heated to boiling to dissolve all solids and then allowed to cool slowly to room temperature.

-

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold methanol.

-

The salt is recrystallized from a minimal amount of hot water to improve diastereomeric purity.

-

The resolved salt is then treated with an aqueous solution of sodium hydroxide until the pH is strongly basic.

-

The liberated (R,R)-1,2-diaminocyclohexane is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the enantiomerically pure diamine.

Expected Outcome: This resolution procedure affords (R,R)-1,2-diaminocyclohexane in high enantiomeric purity.

The Role of Vicinal Diamines in Drug Discovery and Biology

The vicinal diamine motif is a common feature in a wide array of biologically active molecules, including pharmaceuticals and natural products.[16][17] Its ability to form key hydrogen bonds and coordinate to metal ions makes it a critical component for molecular recognition and biological activity.

Vicinal Diamines in Anticancer Agents

A notable example of a vicinal diamine-containing drug is Oxaliplatin , a platinum-based chemotherapy agent used in the treatment of colorectal cancer. The (R,R)-1,2-diaminocyclohexane ligand in oxaliplatin is crucial for its mechanism of action.

The (R,R)-1,2-diaminocyclohexane (DACH) ligand in Oxaliplatin plays a stereospecific role in the formation of platinum-DNA adducts. After cellular uptake and hydrolysis, the platinum center of Oxaliplatin binds covalently to the N7 positions of adjacent guanine bases on the same DNA strand, forming a d(GpG) intrastrand cross-link. The bulky and chiral DACH ligand creates a unique distortion in the DNA double helix, which is less efficiently recognized and repaired by cellular machinery compared to the adducts formed by its predecessor, cisplatin. This persistent DNA damage ultimately blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Logical Workflow for Vicinal Diamine Synthesis and Application

The synthesis and application of vicinal diamines can be conceptualized as a logical workflow, starting from simple precursors and culminating in high-value applications.

This workflow illustrates the central role of stereoselective synthesis in converting readily available starting materials like alkenes, aziridines, and imines into enantiomerically pure vicinal diamines. These chiral building blocks are then utilized in a variety of high-value applications, including the development of new catalysts, the synthesis of complex drug molecules, and the creation of novel functional materials.

Conclusion

The discovery and development of vicinal diamines represent a rich history of chemical innovation. From the early synthetic work of Hofmann to the sophisticated stereoselective methods of today, the ability to synthesize these crucial building blocks with high precision has had a profound impact on numerous scientific disciplines. For researchers in drug discovery and development, a deep understanding of the synthesis and properties of vicinal diamines is essential for the design and creation of the next generation of therapeutic agents. The continued evolution of synthetic methodologies promises to further expand the accessibility and utility of this remarkable and versatile functional group.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic, Enantioselective syn-Diamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iron-Catalyzed Ring-Opening of meso-Aziridines with Amines [organic-chemistry.org]

- 10. Asymmetric meso-aziridine ring-opening reactions using a chiral zirconium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Chiral Vicinal Diamines [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of 2,4-Dimethylpentane-1,2-diamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,4-dimethylpentane-1,2-diamine. Due to the limited availability of specific experimental data for this compound in published literature, this guide integrates established principles of stereochemistry with data from analogous chiral diamines to present a thorough theoretical framework. This document is intended to serve as a valuable resource for researchers in drug discovery and development, where a deep understanding of stereoisomerism is critical for elucidating structure-activity relationships and ensuring the safety and efficacy of therapeutic agents.

Introduction to the Stereochemistry of 2,4-Dimethylpentane-1,2-diamine

Chiral vicinal diamines are crucial building blocks in medicinal chemistry and asymmetric synthesis.[1][2] Their stereoisomers can exhibit significantly different pharmacological and toxicological profiles. 2,4-Dimethylpentane-1,2-diamine possesses two stereogenic centers, giving rise to a set of stereoisomers with distinct three-dimensional arrangements. A comprehensive understanding of these stereoisomers is fundamental for their potential application in the development of novel therapeutics and chiral ligands.

Stereoisomers of 2,4-Dimethylpentane-1,2-diamine

2,4-Dimethylpentane-1,2-diamine has two chiral centers at the C2 and C4 positions. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers.[3][4] The four stereoisomers are (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The relationship between any other pairing of isomers is diastereomeric.[5][6]

Hypothetical Stereoselective Synthesis

While a specific stereoselective synthesis for 2,4-dimethylpentane-1,2-diamine is not documented, several established methods for the synthesis of chiral vicinal diamines can be adapted. A plausible synthetic strategy could involve the hydroamination of a suitable allylic amine precursor.[1][2]

General Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydroamination

This protocol is a generalized procedure based on known methods for the synthesis of chiral 1,2-diamines and would require optimization for the specific substrate.

-

Preparation of the Catalyst: In a nitrogen-filled glovebox, a rhodium precursor [Rh(COD)2]BF4 and a chiral phosphine ligand (e.g., (R)-BINAP) are dissolved in a dry, degassed solvent such as toluene.

-

Reaction Setup: The allylic amine precursor, 4-methylpent-1-en-2-amine, and a secondary amine nucleophile are added to a Schlenk flask under a nitrogen atmosphere.

-

Hydroamination: The catalyst solution is added to the flask, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for 24-48 hours.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the protected diamine.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final 2,4-dimethylpentane-1,2-diamine stereoisomers.

Analytical Methods for Stereochemical Characterization

The stereochemical purity of 2,4-dimethylpentane-1,2-diamine can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[7][8][9] The diamine is typically derivatized with a UV-active agent to facilitate detection.

Table 1: Representative Chiral HPLC Data for an Analogous Diamine

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R,4R) | 12.5 | 49.8 |

| (2S,4S) | 14.2 | 50.2 |

| (2R,4S) | 16.8 | - |

| (2S,4R) | 18.1 | - |

-

Data is hypothetical and based on typical separations of chiral diamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine the enantiomeric excess of the diamine.[10][11] The chiral agent forms diastereomeric complexes with the enantiomers, which exhibit distinct chemical shifts in the NMR spectrum.

Table 2: Representative ¹H NMR Data for Diastereomeric Adducts of an Analogous Diamine

| Stereoisomer Adduct | Chemical Shift (ppm) of a Diagnostic Proton | Integration |

| (2R,4R)-adduct | 3.52 | 1.0 |

| (2S,4S)-adduct | 3.58 | 1.0 |

-

Data is hypothetical and illustrates the expected separation of signals.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate light to an equal and opposite degree. The specific rotation is a characteristic physical property of a chiral molecule.[12][13][14]

Table 3: Predicted Specific Rotation for Stereoisomers of 2,4-Dimethylpentane-1,2-diamine

| Stereoisomer | Predicted Specific Rotation [α]D (c=1, CHCl3) |

| (2R,4R) | +X° |

| (2S,4S) | -X° |

| (2R,4S) | +Y° |

| (2S,4R) | -Y° |

-

Values are unknown; X and Y represent the expected equal and opposite rotations for the enantiomeric pairs.

Logical Workflow for Stereochemical Analysis

A systematic approach is essential for the complete stereochemical analysis of 2,4-dimethylpentane-1,2-diamine.

Conclusion

References

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RUA [rua.ua.es]

- 3. Stereoisomers [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Resolution of trans-Cyclohexane- 1,2-diamine and determination of the enantiopurity using chiral solid-phase HPLC techniques and polarimetry - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Specific Rotation - Chemistry Steps [chemistrysteps.com]

2,4-Dimethylpentane-1,2-diamine molecular weight and formula

An In-Depth Technical Guide to the Molecular Properties of 2,4-Dimethylpentane-1,2-diamine

This guide provides a detailed analysis of the molecular formula and molecular weight of 2,4-Dimethylpentane-1,2-diamine, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula

The molecular formula for 2,4-Dimethylpentane-1,2-diamine has been determined to be C7H18N2 .[1][2][3] This formula indicates that a single molecule of the compound is composed of seven carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms.

Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The established molecular weight of 2,4-Dimethylpentane-1,2-diamine is approximately 130.235 g/mol .[1]

Atomic Weights of Constituent Elements

To calculate the precise molecular weight, the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N) are utilized.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

Note: The atomic weights presented are conventional values provided by IUPAC and may have slight variations based on isotopic composition.[4][5][6]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Molecular Weight = (7 x Atomic Weight of C) + (18 x Atomic Weight of H) + (2 x Atomic Weight of N) Molecular Weight = (7 x 12.011) + (18 x 1.008) + (2 x 14.007) Molecular Weight = 84.077 + 18.144 + 28.014 Molecular Weight = 130.235 g/mol

Data Summary

For ease of reference, the key quantitative data for 2,4-Dimethylpentane-1,2-diamine is summarized in the table below.

| Property | Value |

| Molecular Formula | C7H18N2 |

| Molar Mass | 130.235 g/mol |

| Number of Carbon Atoms | 7 |

| Number of Hydrogen Atoms | 18 |

| Number of Nitrogen Atoms | 2 |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of 2,4-Dimethylpentane-1,2-diamine from its molecular formula and the atomic weights of its constituent elements.

References

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - 2,4-dimethylpentane-1,2-diamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 3. 2,4-Dimethylpentane-2,4-diamine | C7H18N2 | CID 22059024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Safety and Handling of 2,4-Dimethylpentane-1,2-diamine

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2,4-Dimethylpentane-1,2-diamine (CAS No. 115947-69-8) is publicly available. This guide has been compiled using information on structurally similar aliphatic diamines and general chemical safety principles. All procedures should be conducted with utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before handling this chemical.

Introduction

2,4-Dimethylpentane-1,2-diamine is a chemical compound with the molecular formula C7H18N2.[1][2] It is primarily used for industrial and scientific research purposes, including as a chemical synthesis intermediate and a potential pharmaceutical impurity.[1] Due to the presence of two amine groups, it is expected to exhibit properties characteristic of aliphatic diamines, such as corrosivity and reactivity. This guide provides a detailed overview of its known properties, inferred hazards, and recommended safety and handling procedures for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Specific experimental data for 2,4-Dimethylpentane-1,2-diamine is limited. The following table summarizes available computed and basic data.

| Property | Value | Source |

| CAS Number | 115947-69-8 | [1][2] |

| Molecular Formula | C7H18N2 | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Canonical SMILES | CC(C)CC(C)(CN)N | [2] |

| InChIKey | JIWVNNBIBQCVCD-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 52 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Hazard Identification and Classification

While a specific GHS classification for 2,4-Dimethylpentane-1,2-diamine is not available, based on the known hazards of other aliphatic diamines, it should be handled as a hazardous substance. The following table outlines the anticipated hazards.

| Hazard Class | Anticipated Hazard | Justification (Based on Analogues like 1,2-Ethanediamine and 1,5-Pentanediamine) |

| Skin Corrosion/Irritation | Causes severe skin burns | Aliphatic diamines are known to be corrosive to the skin.[3] |

| Serious Eye Damage/Irritation | Causes serious eye damage | Contact with amines can cause irreversible eye damage.[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | General toxicity is a concern with amine compounds. |

| Flammability | Combustible liquid | Many aliphatic amines are combustible. |

Experimental Protocols

Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times when handling 2,4-Dimethylpentane-1,2-diamine.

Figure 1: Mandatory Personal Protective Equipment (PPE) for handling 2,4-Dimethylpentane-1,2-diamine.

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.[4]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Use non-sparking tools and take precautionary measures against static discharge.[3][5]

-

Ground and bond containers when transferring material.[5]

-

Do not eat, drink, or smoke in the handling area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

-

Store locked up.[3]

Spill and Emergency Procedures

A clear, logical workflow should be established for handling spills.

Figure 2: Workflow for responding to a spill of 2,4-Dimethylpentane-1,2-diamine.

First-Aid Measures

The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Measures | Source (Based on Analogues) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [3] |

Disposal Considerations

All waste generated from the use of 2,4-Dimethylpentane-1,2-diamine must be treated as hazardous waste.[1]

-

Dispose of contents and container to an approved waste disposal plant.[3][5]

-

Do not allow the chemical to enter drains or waterways.[5]

-

Waste should be classified and labeled according to local, regional, and national regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Containers may explode when heated. Vapors may form explosive mixtures with air and travel to a source of ignition and flash back.[3][5]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Logical Relationships in Hazard Mitigation

A systematic approach is necessary to mitigate the risks associated with handling 2,4-Dimethylpentane-1,2-diamine.

References

Commercial Availability and Technical Profile of 2,4-Dimethylpentane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for 2,4-Dimethylpentane-1,2-diamine (CAS No. 115947-69-8). This vicinal diamine, with its distinct substitution pattern, presents a molecule of interest for applications in medicinal chemistry, ligand synthesis, and materials science.

Commercial Sourcing

Contrary to initial assessments suggesting a lack of commercial availability, several potential suppliers for 2,4-Dimethylpentane-1,2-diamine have been identified. However, detailed information regarding purity, available quantities, and pricing is not readily accessible through public databases and may require direct inquiry with the listed vendors.

Table 1: Potential Suppliers of 2,4-Dimethylpentane-1,2-diamine

| Supplier | Contact Information/Region | Notes |

| AGTC Bioproducts Ltd. | United Kingdom | Listed in product catalog.[1] |

| BLD Pharmatech Co., Limited | China | Listed in product catalog.[2] |

| Wuhan ChemNorm Biotech Co.,Ltd. | China/Germany | Listed as a supplier.[3] |

| HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD. | China | Listed as a supplier. |

Physicochemical Properties

Currently, experimentally derived data for 2,4-Dimethylpentane-1,2-diamine is limited in publicly accessible databases. The following table summarizes key computed properties for the molecule.

Table 2: Physicochemical Properties of 2,4-Dimethylpentane-1,2-diamine

| Property | Value | Source |

| CAS Number | 115947-69-8 | Guidechem |

| Molecular Formula | C₇H₁₈N₂ | PubChemLite[4] |

| Molecular Weight | 130.23 g/mol | PubChemLite[4] |

| InChI | InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3 | PubChemLite[4] |

| InChIKey | JIWVNNBIBQCVCD-UHFFFAOYSA-N | PubChemLite[4] |

| Canonical SMILES | CC(C)CC(C)(CN)N | PubChemLite[4] |

| Predicted XlogP | 0.3 | PubChemLite[4] |

| Predicted Hydrogen Bond Donors | 2 | Guidechem |

| Predicted Hydrogen Bond Acceptors | 2 | Guidechem |

| Predicted Rotatable Bond Count | 3 | Guidechem |

Synthesis of Vicinal Diamines: Representative Experimental Protocols

While a specific, validated synthesis protocol for 2,4-Dimethylpentane-1,2-diamine is not available in the reviewed literature, several modern synthetic methods for the preparation of vicinal diamines have been reported. These methods offer potential pathways for the custom synthesis of the target molecule. One such contemporary and atom-economical approach is the rhodium-catalyzed hydroamination of allylic amines.

Rhodium-Catalyzed Enantioselective Hydroamination of Allylamines

This method provides a route to chiral 1,2-diamines and could be adapted for the synthesis of 2,4-Dimethylpentane-1,2-diamine, likely requiring a custom-synthesized allylic amine precursor.

General Procedure:

An oven-dried vial is charged with the rhodium precursor and the chiral phosphine ligand. The vial is then brought into a glovebox. The allylic amine substrate and the amine nucleophile are added, followed by the solvent. The vial is sealed and heated for the specified time. After cooling, the reaction mixture is concentrated, and the product is purified by chromatography.

Detailed Example (Synthesis of a related 1,2-diamine):

To a 2-dram vial, [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol, 5 mol %) and (R)-MeO-BIPHEP (8.7 mg, 0.015 mmol, 6 mol %) were added. The vial was brought into a glovebox. N-allyl-N-(4-methoxybenzyl)amine (44.3 mg, 0.25 mmol, 1.0 equiv), morpholine (43.6 mg, 0.5 mmol, 2.0 equiv), and 1,2-dimethoxyethane (0.5 mL) were added. The vial was sealed with a Teflon-lined cap and heated to 80 °C for 16 hours. The reaction mixture was then cooled to room temperature, concentrated under reduced pressure, and the residue was purified by silica gel chromatography to afford the desired 1,2-diamine product.[5][6]

Visualizing Synthetic Pathways

The following diagrams illustrate the general logic for sourcing the target compound and a potential synthetic approach.

References

- 1. agtcbioproducts.com [agtcbioproducts.com]

- 2. BLD Pharmatech Co., Limited (Page 88) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. 115947-69-8(2,4-Dimethylpentane-1,2-diamine) | Kuujia.com [de.kuujia.com]

- 4. PubChemLite - 2,4-dimethylpentane-1,2-diamine (C7H18N2) [pubchemlite.lcsb.uni.lu]

- 5. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reductive Amination Synthesis of 2,4-Dimethylpentane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals